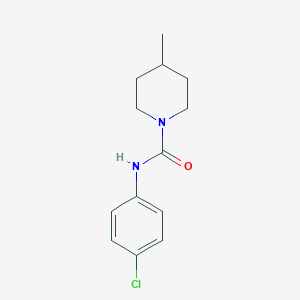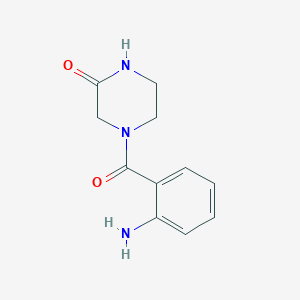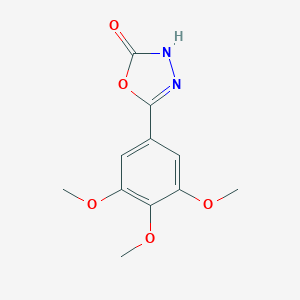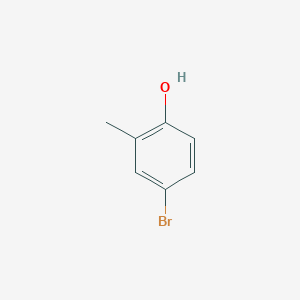
4-Bromo-2-methylphenol
Overview
Description
4-Bromo-2-methylphenol is an organic compound with the molecular formula C₇H₇BrO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylphenol can be synthesized through the bromination of o-cresol (2-methylphenol). The process involves the reaction of o-cresol with bromine in the presence of a solvent such as chloroform or dichloroethane. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions .
-
Bromination in Chloroform
- Dissolve o-cresol in chloroform and cool the solution to -20 to -15°C.
- Add bromine solution in chloroform dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed until completion.
- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound .
-
Bromination in Dichloroethane
- Dissolve o-cresol in dichloroethane and cool the solution to -10 to -5°C.
- Add bromine solution in dichloroethane dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed until completion.
- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous bromination methods are often employed to improve efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylphenol undergoes various chemical reactions, including:
-
Electrophilic Substitution
- Bromination: Further bromination can lead to the formation of dibromo derivatives.
- Nitration: Reaction with nitric acid can introduce nitro groups into the benzene ring.
-
Oxidation
- Oxidation with strong oxidizing agents can convert the methyl group to a carboxyl group, forming 4-bromo-2-hydroxybenzoic acid.
-
Reduction
- Reduction of the bromine atom can yield 2-methylphenol.
Common Reagents and Conditions
Bromination: Bromine in chloroform or dichloroethane at low temperatures.
Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Dibromo Derivatives: Further bromination products.
4-Bromo-2-hydroxybenzoic Acid: Oxidation product.
2-Methylphenol: Reduction product.
Scientific Research Applications
4-Bromo-2-methylphenol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology
- Investigated for its antimicrobial properties.
- Used in the synthesis of biologically active compounds.
-
Medicine
- Serves as a precursor in the synthesis of pharmaceutical compounds.
- Studied for potential therapeutic applications.
-
Industry
- Used in the production of dyes and pigments.
- Employed as a chemical intermediate in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-bromo-2-methylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and engage in electrophilic substitution reactions. The bromine atom enhances its reactivity by making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications .
Comparison with Similar Compounds
4-Bromo-2-methylphenol can be compared with other similar compounds such as:
-
2-Bromo-4-methylphenol
- Similar structure but with different bromine and methyl group positions.
- Used in similar applications but may exhibit different reactivity due to positional isomerism .
-
4-Chloro-2-methylphenol
- Chlorine atom instead of bromine.
- Different reactivity and applications due to the presence of chlorine .
-
4-Bromophenol
- Lacks the methyl group.
- Different physical and chemical properties due to the absence of the methyl group .
This compound is unique due to the combined presence of the bromine and methyl groups, which influence its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGMJHAIUBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178291 | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-12-1 | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
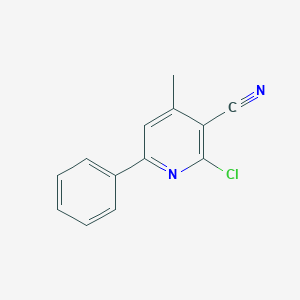
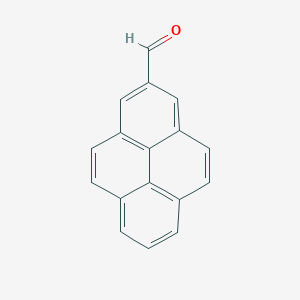
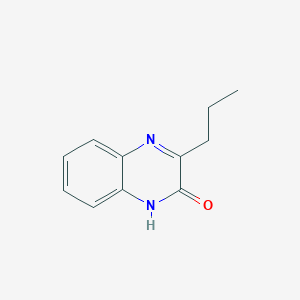
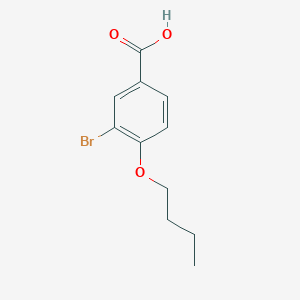

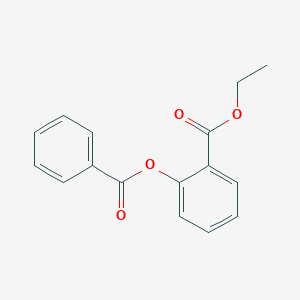
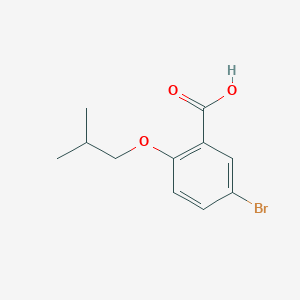

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
